(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate
CAS No.:
Cat. No.: VC16806810
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | methyl 4-phenylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
| Standard InChI Key | VYUIWLMJPDHWQQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCCC1C2=CC=CC=C2 |
Introduction
Synthesis and Preparation
The synthesis of piperidine derivatives often involves complex steps, including the formation of the piperidine ring and the introduction of substituents. For (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate, synthesis might involve reactions similar to those used for other piperidine compounds, such as the use of Grignard reagents or chiral catalysts to achieve the desired stereochemistry.
Potential Applications
Piperidine derivatives are known for their diverse applications in medicine, including as antidepressants, antihistamines, and analgesics. While specific applications for (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate are not well-documented, its structure suggests potential use in pharmaceutical research, particularly in areas where stereochemistry plays a critical role in biological activity.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Stereochemistry |
|---|---|---|---|
| (3R,4S)-Methyl 4-phenylpiperidine-3-carboxylate | C15H19NO2 | Approximately 245.32 g/mol | (3R,4S) |
| (3S,4R)-3-Methyl-4-phenylpiperidine-4-carboxylic acid | C13H17NO2 | 219.28 g/mol | (3S,4R) |
| Methyl (3R,4S)-4-benzoyloxy-1-methylpiperidine-3-carboxylate | C15H19NO4 | 277.31 g/mol | (3R,4S) |
Research Findings and Challenges
Research on piperidine derivatives highlights the importance of stereochemistry in determining biological activity. For (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate, further studies are needed to explore its pharmacological properties and potential applications. Challenges include synthesizing the compound with high purity and yield while maintaining the desired stereochemistry.
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